molecular formula C12H18FN3O2S B594914 2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine CAS No. 1274746-15-4

2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine

Cat. No.: B594914
CAS No.: 1274746-15-4
M. Wt: 287.353
InChI Key: ZCHYOHUMKNFGGT-UHFFFAOYSA-N
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Description

2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine is a chemical compound with the molecular formula C12H18FN3O2S It is known for its unique structure, which includes a fluoropyridine ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoropyridine Intermediate:

    Sulfonylation: The fluoropyridine intermediate undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperidine Ring Formation: The sulfonylated fluoropyridine is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.

    Ethanamine Introduction: Finally, the ethanamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine involves its interaction with specific molecular targets. The fluoropyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds. The piperidine ring provides structural stability and can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Fluorophenylsulfonyl)piperidin-2-yl)ethanamine
  • 2-(1-(3-Fluoropyridin-4-ylsulfonyl)piperidin-2-yl)ethanamine
  • 2-(1-(5-Chloropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine

Uniqueness

2-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)ethanamine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

2-[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c13-10-7-12(9-15-8-10)19(17,18)16-6-2-1-3-11(16)4-5-14/h7-9,11H,1-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHYOHUMKNFGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN)S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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